molecular formula C5H12ClNO B6231300 (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride CAS No. 2648851-64-1

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride

Cat. No.: B6231300
CAS No.: 2648851-64-1
M. Wt: 137.6
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride typically involves the stereoselective reduction of a suitable precursor. One common method is the reduction of a 4-methylpyrrolidin-3-one derivative using a chiral reducing agent to ensure the correct stereochemistry. The reaction is usually carried out under mild conditions to prevent racemization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing chiral catalysts to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated alcohols .

Scientific Research Applications

(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target protein .

Properties

CAS No.

2648851-64-1

Molecular Formula

C5H12ClNO

Molecular Weight

137.6

Purity

95

Origin of Product

United States

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